molecular formula C10H20N2 B12980101 (1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine

(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine

Cat. No.: B12980101
M. Wt: 168.28 g/mol
InChI Key: IMMUYCWOWGGGMY-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine is a spirocyclic amine compound characterized by its unique spiro structure, which consists of two rings sharing a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-Methyl-8-azaspiro[4One common method involves the cyclization of a suitable precursor, such as a ketone or an aldehyde, with an amine under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of (1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, allowing for large-scale production while maintaining the compound’s stereochemical integrity .

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic amines .

Scientific Research Applications

(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of its targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

(2S,4S)-2-methyl-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C10H20N2/c1-8-6-9(11)10(7-8)2-4-12-5-3-10/h8-9,12H,2-7,11H2,1H3/t8-,9+/m1/s1

InChI Key

IMMUYCWOWGGGMY-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C2(C1)CCNCC2)N

Canonical SMILES

CC1CC(C2(C1)CCNCC2)N

Origin of Product

United States

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